molecular formula C8H11NO B3340483 4-(Ethylamino)phenol CAS No. 659-34-7

4-(Ethylamino)phenol

Cat. No. B3340483
CAS RN: 659-34-7
M. Wt: 137.18 g/mol
InChI Key: UJWHLERCFNIFNJ-UHFFFAOYSA-N
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Patent
US04520134

Procedure details

Five g of this 4-acetoxyacetanilide (0.0259 moles) was dissolved in 200 ml of dry tetrahydrofuran (THF). To this mixture was added slowly, over one-half hour, 1.97 g (0.0518 moles) of lithium aluminum hydride. After the addition of this reagent, the reaction was refluxed for three hours, cooled, and saturated ammonium chloride solution was slowly added. The resultant mixture was filtered, evaporated to dryness and the remaining oil was dissolved in dilute HCl. This solution was extracted with chloroform several times. The remaining aqueous phase was made basic with sodium carbonate to achieve approximately pH 10 and extracted once again with chloroform. The chloroform solution was dried over anhydrus magnesium sulfate and evaporated to dryness. This acid/base extraction procedure was repeated several time to yield 2.2 g of p-ethylaminophenol, as an oil which solidified upon standing.
Quantity
0.0259 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([O:11]C(C)=O)=[CH:7][CH:6]=1)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl-].[NH4+]>O1CCCC1>[CH2:2]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)[CH3:1] |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
0.0259 mol
Type
reactant
Smiles
CC(=O)NC1=CC=C(C=C1)OC(=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.97 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this mixture was added slowly, over one-half hour
ADDITION
Type
ADDITION
Details
After the addition of this reagent
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The resultant mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the remaining oil was dissolved in dilute HCl
EXTRACTION
Type
EXTRACTION
Details
This solution was extracted with chloroform several times
EXTRACTION
Type
EXTRACTION
Details
extracted once again with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform solution was dried over anhydrus magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
This acid/base extraction procedure

Outcomes

Product
Name
Type
product
Smiles
C(C)NC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: CALCULATEDPERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.